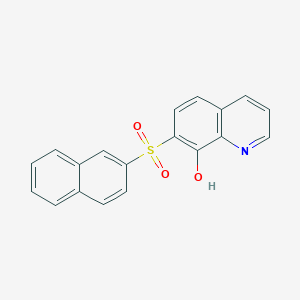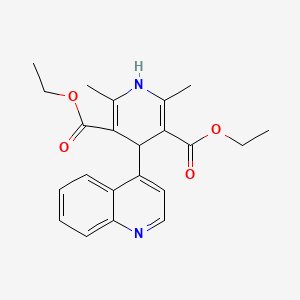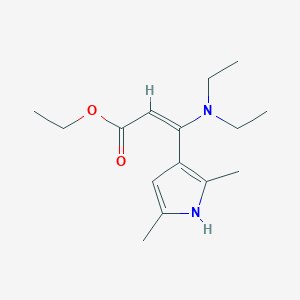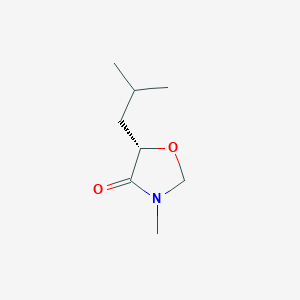![molecular formula C8H8N2OS B12891570 2-(Aminomethyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12891570.png)
2-(Aminomethyl)-4-mercaptobenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-4-mercaptobenzo[d]oxazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the oxazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of an aminomethyl group and a mercapto group in the benzoxazole ring makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-mercaptobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiophenol with formaldehyde and formic acid, which leads to the formation of the desired benzoxazole ring. The reaction conditions often include heating the mixture to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-4-mercaptobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Thiols, amines
Substitution: Halogenated, alkylated, and acylated derivatives
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-4-mercaptobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-4-mercaptobenzo[d]oxazole involves its interaction with specific molecular targets. The aminomethyl and mercapto groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminooxazole: Contains an amino group and an oxazole ring but lacks the mercapto group.
2-Aminothiazole: Similar structure but with a sulfur atom in the ring instead of oxygen.
Benzoxazole: Lacks the aminomethyl and mercapto groups.
Uniqueness
2-(Aminomethyl)-4-mercaptobenzo[d]oxazole is unique due to the presence of both aminomethyl and mercapto groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C8H8N2OS |
|---|---|
Peso molecular |
180.23 g/mol |
Nombre IUPAC |
2-(aminomethyl)-1,3-benzoxazole-4-thiol |
InChI |
InChI=1S/C8H8N2OS/c9-4-7-10-8-5(11-7)2-1-3-6(8)12/h1-3,12H,4,9H2 |
Clave InChI |
MXGGSSNRAZOWBB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)S)N=C(O2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,5R)-3-Hydroxyspiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-1'-ium chloride](/img/structure/B12891508.png)

![1-(Benzo[d]oxazol-3(2H)-yl)ethanone](/img/structure/B12891513.png)


![(9-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide](/img/structure/B12891535.png)

![[Phenyl(1,2,5-triphenyl-1H-pyrrol-3-yl)amino]ethene-1,1,2-tricarbonitrile](/img/structure/B12891553.png)

![6-(Aminomethyl)isoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12891560.png)


